A Comprehensive Technical Guide to 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
A Comprehensive Technical Guide to 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is a heterocyclic organic compound featuring a benzimidazole core linked to a bromophenol moiety. This structure is of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a well-recognized "privileged structure," forming the core of numerous pharmacologically active agents.[1] Similarly, bromophenols, often found in marine organisms, are known for a wide array of bioactivities, including antioxidant and anticancer effects.[2][3]
This document provides an in-depth overview of the chemical properties, synthesis, and potential applications of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol, serving as a technical resource for professionals in research and development.
Chemical and Physical Properties
The fundamental identifiers and physicochemical properties of the compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-4-bromophenol[4] |
| CAS Number | 62871-28-7[1][4][5] |
| Molecular Formula | C₁₃H₉BrN₂O[1][4][5] |
| Molecular Weight | 289.13 g/mol [4][5] |
| InChI Key | DHGHFCLCUPPGKW-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O[4] |
| Synonyms | 2-(1H-BENZIMIDAZOL-2-YL)-4-BROMOPHENOL, 2-(5-Bromo-2-hydroxyphenyl)benzimidazole, Phenol, 2-(1H-benzimidazol-2-yl)-4-bromo-[1][4][5] |
Physicochemical Data
This table presents experimentally determined and reported physical properties.
| Property | Value | Source |
| Physical Form | Colorless or yellowish crystals | [5] |
| Melting Point | 256-257 °C | [5] |
| Boiling Point | 486.6 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.652 g/cm³ (Predicted) | [5][6] |
| Flash Point | 248.1 °C (Predicted) | [5] |
| Vapor Pressure | 4.31E-10 mmHg at 25 °C (Predicted) | [5] |
| Refractive Index | 1.742 (Predicted) | [5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [5] |
Computed Molecular Properties
The following properties were computationally derived and are provided by the PubChem database.[4]
| Property | Value |
| XLogP3 | 3.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 287.98983 Da |
| Topological Polar Surface Area | 48.9 Ų |
| Heavy Atom Count | 17 |
Experimental Protocols
Synthesis Protocol: Phillips Condensation
The synthesis of 2-substituted benzimidazoles is commonly achieved via the Phillips condensation method. This protocol outlines the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Reactants:
-
o-Phenylenediamine
-
5-Bromo-2-hydroxybenzoic acid
-
Polyphosphoric acid (PPA) or 4M Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine equimolar amounts of o-phenylenediamine (1.0 eq) and 5-bromo-2-hydroxybenzoic acid (1.0 eq).
-
Add polyphosphoric acid (PPA) as a solvent and catalyst, typically 10-20 times the weight of the reactants. Alternatively, reflux the mixture in 4M HCl.
-
Heat the reaction mixture to 150-180 °C (for PPA) or reflux temperature (for HCl) with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to approximately 80-100 °C.
-
Carefully pour the warm reaction mixture into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid. This will cause the crude product to precipitate.
-
Stir the resulting suspension for 30-60 minutes to ensure complete precipitation and neutralization.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water until the filtrate is neutral (pH ~7).
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or methanol) to yield pure 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol.
Caption: General workflow for the synthesis of the title compound.
Characterization Protocols
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic signals are expected in the aromatic region (approx. 6.8-8.0 ppm) for the protons on the phenolic and benzimidazole rings. The phenolic -OH and imidazole -NH protons will appear as broad singlets, with chemical shifts highly dependent on solvent and concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum using the same sample. Expect approximately 9-10 distinct signals in the aromatic region (approx. 110-160 ppm), corresponding to the unique carbon atoms in the molecule.
3.2.2 Mass Spectrometry (MS):
-
Utilize Electrospray Ionization (ESI) mass spectrometry in positive ion mode (ESI+).
-
Dissolve a small sample in a suitable solvent like methanol or acetonitrile.
-
The expected [M+H]⁺ ion should be observed at m/z ≈ 288.997 and 290.995, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Biological Activity and Potential Applications
While specific biological pathway data for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is limited in the public domain, the activities of its constituent scaffolds provide strong indications of its potential.
-
Antimicrobial and Anticancer Potential: Benzimidazole derivatives are known to exhibit a wide range of biological activities, including acting as antibacterial and anticancer agents.[5][7] Bromophenols isolated from marine algae have also demonstrated significant cytotoxicity against various human cancer cell lines.[3] This suggests the title compound is a strong candidate for screening in anticancer and antimicrobial assays.
-
Enzyme Inhibition: Certain substituted benzimidazoles have been identified as potent inhibitors of enzymes like Poly(ADP-ribose)polymerase-1 (PARP-1), which is a key target in cancer therapy.[7]
-
GABA-A Receptor Modulation: The benzimidazole scaffold has been explored for its ability to act as a positive allosteric modulator of GABA-A receptors, suggesting potential applications in neurological disorders.[8]
-
Antioxidant Activity: Phenolic compounds, particularly those with bromine substitution found in nature, often possess radical scavenging capabilities.[2] The bromophenol moiety in the title compound suggests it may have antioxidant properties.
Photophysical Properties: A Potential Fluorescent Probe
A key chemical property of 2-hydroxyphenyl-benzimidazole derivatives is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . This photophysical process makes them highly fluorescent and environmentally sensitive, rendering them suitable for applications as fluorescent probes in biological imaging and material science.[9][10]
Upon absorption of light, the proton from the phenolic hydroxyl group is rapidly transferred to the nitrogen atom of the imidazole ring, leading to the formation of a transient keto-tautomer. This tautomer is responsible for a large Stokes shift (a significant difference between the absorption and emission maxima), which is a highly desirable feature for fluorescent probes.
Caption: Diagram of the Excited-State Intramolecular Proton Transfer (ESIPT) process.
References
- 1. Page loading... [guidechem.com]
- 2. Two New Bromophenols with Radical Scavenging Activity from Marine Red Alga Symphyocladia latiuscula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromophenols in Marine Algae and Their Bioactivities | MDPI [mdpi.com]
- 4. 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | C13H9BrN2O | CID 4450897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 2-(1h-benzo[d]imidazol-2-yl)-4-bromophenol suppliers USA [americanchemicalsuppliers.com]
- 7. Discovery of 2-substituted 1H-benzo[d]immidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy 2-(Benzo[d]thiazol-2-yl)-4-bromophenol | 6344-17-8 [smolecule.com]
